(R)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate
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Overview
Description
®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate is an organic compound with the molecular formula C14H18O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a benzyloxy group to protect the hydroxyl group during the reaction. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to reflux .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for maintaining the desired stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the reagents used.
Scientific Research Applications
®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of ®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate: The enantiomer of the compound, which has a different three-dimensional arrangement.
Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate: Without the chiral center, this compound lacks the specific stereochemistry of the ®-enantiomer.
Uniqueness
®-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
methyl 4-methyl-2-oxo-5-phenylmethoxypentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(8-13(15)14(16)17-2)9-18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUPGGUBLKTRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)OC)COCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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